Cas no 7646-67-5 (N-(2-Hydroxyethyl)acrylamide, stabilized with 0.1% MEHQ)

N-(2-Hydroxyethyl)acrylamide, stabilized with 0.1% MEHQ Chemical and Physical Properties
Names and Identifiers
-
- N-(2-Hydroxyethyl)acrylamide
- N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ)
- N-(2-Hydroxyethyl)acrylamide, HEAA
- HEAA
- N-2-hydroxyethylacrylamide
- N-acrylethanolamine
- N-Ethanolacrylamide
- N-Ethylolacrylamide
- N-Hydroxyethyl acrylamide
- (2-Hydroxyethyl)acrylamide
- Poly-N-(2-hydroxyethyl)acrylamide
- 2-Propenamide, N-(2-hydroxyethyl)-
- PNHEA
- N-(2-hydroxyethyl)prop-2-enamide
- n-hydroxyethylacrylamide
- CH2=CH(CO)NHCH2CH2OH
- UUORTJUPDJJXST-UHFFFAOYSA-N
- 2-Propenamide,N-(2-hydroxyethyl)-
- N-Ethylolacrylamide, (
- D78367
- DTXSID80997843
- CS-0146430
- N-(2-Hydroxyethyl)-2-propenamide
- N-Hydroxyethyl acrylamide, contains 1,000 ppm monomethyl ether hydroquinone as stabilizer, 97%
- SY053669
- EN300-103180
- N-(2-Hydroxyethyl)acrylamide, (stabilized with MEHQ)
- N-(2-HYDROXYETHYL)ACRYLAMIDE(STABILIZED WITH MHQ)
- N-Hydroxyethyl acrylamide(heaa),98%
- MFCD11110645
- H1262
- 7646-67-5
- AKOS009531781
- SCHEMBL14966
- A852260
- NS00009764
- SCHEMBL13341773
- AS-59388
- DS-017584
- N-(2-Hydroxyethyl)acrylamide, stabilized with 0.1% MEHQ
-
- MDL: MFCD11110645
- Inchi: 1S/C5H9NO2/c1-2-5(8)6-3-4-7/h2,7H,1,3-4H2,(H,6,8)
- InChI Key: UUORTJUPDJJXST-UHFFFAOYSA-N
- SMILES: O([H])C([H])([H])C([H])([H])N([H])C(C([H])=C([H])[H])=O
Computed Properties
- Exact Mass: 115.06300
- Monoisotopic Mass: 115.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 90.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3
- XLogP3: -0.6
Experimental Properties
- Density: 1.050
- Boiling Point: 130°C/0.1mmHg(lit.)
- Flash Point: 110 °C
- Refractive Index: 1.5003
- PSA: 49.33000
- LogP: -0.32820
- Sensitiveness: Sensitive to light and heat
N-(2-Hydroxyethyl)acrylamide, stabilized with 0.1% MEHQ Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22-36/37/38-48/22-41
- Safety Instruction: S26
-
Hazardous Material Identification:
- Risk Phrases:R22; R36/37/38
- Storage Condition:0-10°C
N-(2-Hydroxyethyl)acrylamide, stabilized with 0.1% MEHQ Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217070-100g |
N-(2-Hydroxyethyl)acrylamide |
7646-67-5 | 98%,stabilized with MEHQ | 100g |
¥176.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217070-500g |
N-(2-Hydroxyethyl)acrylamide |
7646-67-5 | 98%,stabilized with MEHQ | 500g |
¥607.00 | 2024-07-28 | |
Enamine | EN300-103180-5.0g |
N-(2-hydroxyethyl)prop-2-enamide |
7646-67-5 | 95% | 5g |
$26.0 | 2023-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217070-5g |
N-(2-Hydroxyethyl)acrylamide |
7646-67-5 | 98%,stabilized with MEHQ | 5g |
¥39.00 | 2024-07-28 | |
Enamine | EN300-103180-1.0g |
N-(2-hydroxyethyl)prop-2-enamide |
7646-67-5 | 95% | 1g |
$24.0 | 2023-06-10 | |
Enamine | EN300-103180-10.0g |
N-(2-hydroxyethyl)prop-2-enamide |
7646-67-5 | 95% | 10g |
$27.0 | 2023-06-10 | |
Enamine | EN300-103180-25.0g |
N-(2-hydroxyethyl)prop-2-enamide |
7646-67-5 | 95% | 25g |
$36.0 | 2023-06-10 | |
Enamine | EN300-103180-50.0g |
N-(2-hydroxyethyl)prop-2-enamide |
7646-67-5 | 95% | 50g |
$57.0 | 2023-06-10 | |
TRC | H998240-2.5g |
N-(2-Hydroxyethyl)acrylamide, stabilized with 0.1% MEHQ |
7646-67-5 | 2.5g |
$ 80.00 | 2022-06-04 | ||
BAI LING WEI Technology Co., Ltd. | 807730-25G |
N-Hydroxyethyl acrylamide, 97%, stabilized with MEHQ |
7646-67-5 | 97% | 25G |
¥ 203 | 2022-04-26 |
N-(2-Hydroxyethyl)acrylamide, stabilized with 0.1% MEHQ Suppliers
N-(2-Hydroxyethyl)acrylamide, stabilized with 0.1% MEHQ Related Literature
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Yang Wang,Jiahui Wu,Dong Zhang,Feng Chen,Ping Fan,Mingqiang Zhong,Shengwei Xiao,Yung Chang,Xiong Gong,Jintao Yang,Jie Zheng J. Mater. Chem. B 2019 7 5762
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Panagiotis G. Georgiou,Alexander N. Baker,Sarah-Jane Richards,Antonio Laezza,Marc Walker,Matthew I. Gibson J. Mater. Chem. B 2020 8 136
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Hong Zhang,Tianyu Zhao,Ben Newland,Patrick Duffy,Aisling Ní Annaidh,Eoin D. O'Cearbhaill,Wenxin Wang J. Mater. Chem. B 2015 3 6420
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Joachim C. Lentz,Robert Cavanagh,Cara Moloney,Bruno Falcone Pin,Kristoffer Kortsen,Harriet R. Fowler,Philippa L. Jacob,Eduards Krumins,Charlotte Clark,Fabricio Machado,Nicholas Breitkreuz,Ben Cale,Amy R. Goddard,Jonathan D. Hirst,Vincenzo Taresco,Steven M. Howdle Polym. Chem. 2022 13 6032
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Thorben Gwydion Jaik,Betty Ciubini,Francesca Frascella,Ulrich Jonas Polym. Chem. 2022 13 1186
Additional information on N-(2-Hydroxyethyl)acrylamide, stabilized with 0.1% MEHQ
Introduction to N-(2-Hydroxyethyl)acrylamide, Stabilized with 0.1% MEHQ (CAS No. 7646-67-5)
N-(2-Hydroxyethyl)acrylamide, stabilized with 0.1% MEHQ, is a specialized chemical compound that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its CAS number CAS No. 7646-67-5, is a derivative of acrylamide and is widely utilized in various applications due to its unique properties and stability. The addition of 0.1% methylene blue (MEHQ) as a stabilizer enhances its shelf life and reactivity, making it an invaluable tool in synthetic chemistry and material science.
The primary significance of N-(2-Hydroxyethyl)acrylamide lies in its role as a monomer in polymer synthesis. Acrylamide-based polymers are known for their exceptional thermal stability, chemical resistance, and biocompatibility, which makes them suitable for a wide range of industrial and medical applications. In recent years, researchers have been exploring the potential of these polymers in drug delivery systems, tissue engineering, and even in the development of novel biomaterials.
One of the most compelling aspects of N-(2-Hydroxyethyl)acrylamide is its ability to form cross-linked networks when polymerized. These networks exhibit high porosity and permeability, which are critical characteristics for applications such as hydrogels and scaffolds used in regenerative medicine. The hydrophilic nature of the compound enhances its compatibility with biological environments, making it an ideal candidate for biomedical applications.
Recent studies have highlighted the use of N-(2-Hydroxyethyl)acrylamide in the development of advanced drug delivery systems. Researchers have demonstrated that this compound can be incorporated into polymeric micelles, which are capable of encapsulating and releasing therapeutic agents in a controlled manner. This approach has shown promise in improving the efficacy of treatments for various diseases, including cancer and infectious disorders.
The stabilizing effect of MEHQ is another crucial factor that contributes to the compound's utility. Methylene blue acts as an antioxidant and helps prevent degradation of N-(2-Hydroxyethyl)acrylamide under various conditions. This stability is particularly important in industrial processes where the compound is subjected to harsh environments or prolonged storage periods.
In addition to its pharmaceutical applications, N-(2-Hydroxyethyl)acrylamide has found use in environmental science and wastewater treatment. The compound's ability to form polymers that can adsorb heavy metals and other pollutants makes it an effective agent for water purification technologies.
The synthesis of N-(2-Hydroxyethyl)acrylamide involves several key steps that require precise control over reaction conditions. The incorporation of MEHQ as a stabilizer during synthesis ensures that the final product remains pure and reactive. This process typically involves the reaction of acryloyl chloride with ethylene oxide, followed by neutralization and stabilization with MEHQ.
Advances in polymer chemistry have enabled researchers to tailor the properties of N-(2-Hydroxyethyl)acrylamide-based polymers to meet specific requirements. By modifying the molecular weight, cross-linking density, and functional groups, scientists can create materials with tailored mechanical strength, solubility, and biodegradability.
The role of N-(2-Hydroxyethyl)acrylamide in nanotechnology is also worth mentioning. Its ability to form stable nanoparticles has opened up new avenues for drug delivery and diagnostic applications. These nanoparticles can be engineered to target specific cells or tissues, thereby enhancing the precision and effectiveness of therapeutic interventions.
Future research directions for N-(2-Hydroxyethyl)acrylamide include exploring its potential in sustainable chemistry and green manufacturing processes. The development of eco-friendly synthetic routes and biodegradable polymers derived from this compound could significantly reduce environmental impact while maintaining high performance standards.
In conclusion, N-(2-Hydroxyethyl)acrylamide stabilized with 0.1% MEHQ (CAS No. 7646-67-5) is a versatile compound with broad applications across multiple industries. Its unique properties make it an indispensable tool in synthetic chemistry, biomedical research, environmental science, and nanotechnology. As research continues to uncover new uses for this compound, its importance is only set to grow.
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